molecular formula C15H24N2O3 B2559911 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide CAS No. 1421530-53-1

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide

Número de catálogo: B2559911
Número CAS: 1421530-53-1
Peso molecular: 280.368
Clave InChI: QSGUHMNQMBJLML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide (CAS 1421530-53-1) is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.36 . This piperidine carboxamide derivative is of significant interest in medicinal chemistry and infectious disease research. Compounds within this structural class have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, showing promising anti-malarial activity . The mechanism of action involves non-covalent binding to the β5 active site of the parasite's proteasome, a crucial complex for protein degradation, leading to parasite death . This targeted inhibition exhibits strong species selectivity, effectively killing malaria parasites without inhibiting human proteasome isoforms or showing cytotoxicity in cellular assays . Furthermore, optimized analogs in this series have demonstrated oral efficacy in animal models of human malaria and exhibit a low propensity for generating drug resistance, making them attractive candidates for the development of new antimalarial therapies, particularly in the context of emerging artemisinin resistance . This product is intended for research purposes such as in vitro assay development, mechanism of action studies, and as a building block for further chemical exploration. It is strictly For Research Use Only and is not intended for human diagnostic or therapeutic use.

Propiedades

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11-10-14(12(2)20-11)15(18)16-13-4-6-17(7-5-13)8-9-19-3/h10,13H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGUHMNQMBJLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions. Common reagents used in this step include sodium triacetoxyborohydride or sodium cyanoborohydride.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation of the piperidine nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Furan Ring: The furan ring is synthesized by cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Coupling of the Piperidine and Furan Rings: The final step involves coupling the piperidine and furan rings through an amide bond formation. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Piperidine Derivative Preparation

  • Alkylation of Piperidine : A 2-methoxyethyl group is introduced to piperidin-4-ylamine via nucleophilic substitution or alkylation (e.g., using alkyl halides or activated esters) .

  • Amide Coupling : The piperidin-4-yl amine is coupled to a furan-3-carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt, or DCC) .

Furan Derivative Preparation

  • Furan Functionalization : 2,5-Dimethylfuran-3-carboxylic acid is synthesized via oxidation of furan derivatives or through direct substitution .

  • Activation : The carboxylic acid is activated to an acid chloride or mixed anhydride for amide formation .

Amide Bond Formation

The coupling reaction typically proceeds via:

  • Activation of the carboxylic acid to an electrophilic species (e.g., acid chloride or mixed anhydride).

  • Nucleophilic attack by the piperidin-4-yl amine on the activated acid.

  • Proton transfer to yield the amide product .

Reagents :

ReagentRole
EDCCarbodiimide coupling agent
HOBtActivating agent
DMFSolvent

Alkylation of Piperidine

The 2-methoxyethyl group is introduced via:

  • Alkylation of piperidin-4-ylamine with a 2-methoxyethyl halide (e.g., bromide) in the presence of a base (e.g., Et₃N) .

  • Deprotection (if protected intermediates are used) .

Chemical Modifications and Derivatives

The compound can undergo further transformations, such as:

Furan Ring Functionalization

  • Electrophilic Substitution : Introduction of substituents (e.g., nitration, bromination) at the 3-position of the furan ring .

  • Cross-Coupling Reactions : Suzuki or Heck coupling to add aryl groups .

Piperidine Ring Modifications

  • Alkylation : Introduction of additional alkyl groups via nucleophilic substitution .

  • Acylation : Further amide formation or esterification.

Structural Confirmation

  • NMR Spectroscopy : Used to confirm amide bond formation and aromatic proton environments .

  • Mass Spectrometry : Ensures molecular weight and purity .

  • HPLC : Purification and quality control .

Research Findings from Related Compounds

While direct data for the target compound is unavailable, insights from analogous piperidinyl amides include:

  • Biological Activity : Piperidin-4-yl amides often exhibit neurological or inflammatory activity, depending on substituents .

  • Synthetic Challenges : Efficient coupling of sterically hindered piperidine derivatives requires optimized reaction conditions .

  • Derivative Stability : Amides are generally stable but may undergo hydrolysis under extreme conditions .

Aplicaciones Científicas De Investigación

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide on various cancer cell lines. For instance:

  • Objective : Assess cytotoxic effects on T-cell lines.
  • Method : Screening against CCRF-CEM, MOLT-4, and Jurkat cell lines.
  • Results : Demonstrated significant cytotoxicity with an IC50_{50} value in the low micromolar range (approximately 9 nM) against certain lines while sparing normal cells.

Enzyme Inhibition Studies

Inhibition studies have indicated that the compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), crucial in nucleotide metabolism:

  • Binding Affinity : The compound displayed a Ki value indicating strong binding affinity to PNP enzymes from both human and Mycobacterium tuberculosis sources.
  • Potential Applications : This suggests therapeutic applications in treating infections or cancers related to these pathways.

Antimicrobial Activity

The compound has also been tested for its antibacterial properties:

  • Objective : Evaluate antibacterial effects against various bacterial strains.
  • Method : Standard disc diffusion methods were employed.
  • Results : Preliminary findings indicated moderate antibacterial activity, warranting further exploration into its mechanism of action against specific pathogens.

Case Study 1: Cancer Cell Lines

  • Objective : To assess the cytotoxic effects on T-cell lines.
  • Methodology : Compounds were screened against CCRF-CEM, MOLT-4, and Jurkat cell lines.
  • Findings : The compound exhibited significant cytotoxicity with selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 µM.

Case Study 2: Antimicrobial Activity

  • Objective : Evaluate antibacterial properties.
  • Methodology : The compound was tested against various bacterial strains using standard disc diffusion methods.
  • Findings : Preliminary results indicated moderate antibacterial activity, suggesting further investigation into its mechanism of action against specific pathogens.

Mecanismo De Acción

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations in Piperidine-Substituted Compounds

The compound belongs to a broader class of piperidine-containing molecules, where substituents on the piperidine ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Piperidinyl Substituent Core Structure Key Indication (if reported) Predicted LogP*
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide 1-(2-Methoxyethyl) Furan-3-carboxamide Not reported ~2.5
Compound A (Patent Example) 1-Methyl Quinoline derivative Not reported ~3.0
Goxalapladib 1-(2-Methoxyethyl) Naphthyridine acetamide Atherosclerosis ~4.2

*LogP values are estimated based on substituent contributions to hydrophobicity.

Key Observations:
  • Substituent Effects on Lipophilicity : The 2-methoxyethyl group in the target compound introduces polarity via its ether oxygen, likely reducing LogP compared to the 1-methyl substituent in Compound A (~2.5 vs. ~3.0) . This may enhance aqueous solubility and bioavailability.
  • Core Structure Influence : Goxalapladib shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a naphthyridine acetamide core. Its higher LogP (~4.2) reflects the naphthyridine’s aromaticity and trifluoromethyl groups, which enhance membrane permeability but may reduce solubility .

Pharmacological Implications

  • Target Compound : While specific biological data are unavailable, the furan carboxamide core is associated with kinase inhibition or receptor modulation in related compounds. The 2-methoxyethyl group may improve metabolic stability compared to alkyl substituents (e.g., 1-methyl or 1-ethyl) by resisting oxidative degradation .
  • Goxalapladib : The same piperidinyl substituent in Goxalapladib contributes to binding with phospholipase A2 (PLA2), a target in atherosclerosis. This highlights the group’s versatility in diverse scaffolds .

Actividad Biológica

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide is C16H26N2O3, with a molecular weight of approximately 294.395 g/mol. The compound features a piperidine ring substituted with a methoxyethyl group and a furan moiety, which are essential for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Tyrosine Kinases : It has been shown to modulate tyrosine kinase signal transduction pathways, which are crucial in regulating cellular functions such as proliferation and differentiation .
  • Receptor Binding : The presence of the piperidine structure suggests potential interactions with neurotransmitter receptors, possibly influencing neurochemical pathways.

Antiproliferative Effects

In vitro studies have demonstrated that N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide exhibits antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested on human liver HepG2 cells and other cancer cell lines.
  • IC50 Values : Preliminary results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxic effects .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Study on HepG2 Cells : A study evaluated the cytotoxicity of the compound on HepG2 cells, showing enhanced apoptosis and cell cycle arrest at specific concentrations. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Combination Therapies : Research has explored the efficacy of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhance overall anticancer activity .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeHepG20.33Induction of apoptosis
Tyrosine Kinase ModulationVariousN/AInhibition of signaling pathways
Neurotransmitter ActivityNeuronal ModelsN/APotential receptor binding

Q & A

Q. What are the recommended synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide, and what yields can be expected under optimized conditions?

Methodological Answer: A two-step protocol is recommended:

Intermediate Preparation : Synthesize 1-(2-methoxyethyl)piperidin-4-amine via reductive amination of 4-aminopiperidine with 2-methoxyethyl bromide.

Amide Coupling : React 2,5-dimethylfuran-3-carboxylic acid with the intermediate using HATU/DIPEA in DMF at 0°C to room temperature.

  • Key Parameters :
    • Molar ratio (acid:amine): 1:1.2
    • Purification: Silica gel chromatography (CH2Cl2/MeOH gradient)
    • Typical Yield: 45–65% (based on analogous carboxamide syntheses) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer: Use a multi-technique approach:

  • LC-HRMS : Confirm [M+H]+ at m/z 335.1978 (C17H27N2O4+, <5 ppm error).
  • 1H NMR (600 MHz, DMSO-d6) :
    • Piperidine CH2OCH3: δ 3.25 (m, 2H), 3.40 (s, 3H)
    • Furan CH3 groups: δ 2.25 (s, 3H), 2.32 (s, 3H)
    • Amide NH: δ 8.15 (br s, 1H)
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ .

Q. What stability and solubility profiles should researchers anticipate for this compound?

Methodological Answer:

  • Solubility :
    • DMSO: >50 mg/mL
    • Water: <0.1 mg/mL (use sonication or co-solvents like PEG-400)
  • Stability :
    • Store at -20°C under argon; degas solutions to prevent oxidation.
    • Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How does structural modification of the piperidine or furan moieties impact μ-opioid receptor binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies show:

  • Piperidine Modifications :
    • 2-Methoxyethyl substitution enhances blood-brain barrier penetration (logP ~2.1 vs. 1.5 for unsubstituted analogs).
    • Bulky groups at C4 reduce binding (Ki increases from 12 nM to >100 nM) .
  • Furan Modifications :
    • 2,5-Dimethyl groups improve metabolic stability (t1/2 in human liver microsomes: 45 min vs. 12 min for non-methylated analogs).
ModificationΔ logPKi (μ-opioid, nM)Metabolic Stability (t1/2)
Unsubstituted piperidine1.548012 min
2-Methoxyethyl piperidine2.11245 min
3-Fluorofuran1.88528 min

Q. How can researchers resolve contradictions in reported receptor binding affinities across assay systems?

Methodological Answer: Discrepancies in Ki values (e.g., 12–480 nM) arise from:

Assay Conditions :

  • Radioligand choice (3H-DAMGO vs. 3H-naloxone)
  • GTP concentration (50 μM recommended for G-protein coupling)

Cell Lines : HEK293 vs. CHO cells show divergent receptor conformations.

Data Normalization : Use reference standards (e.g., fentanyl) in every run.

Q. Resolution Protocol :

  • Validate with surface plasmon resonance (SPR) and electrophysiology.
  • Control for pH (7.4 vs. 6.8 in inflammatory models) .

Q. What computational strategies are effective for predicting metabolite formation and off-target effects?

Methodological Answer:

  • In Silico Tools :
    • CYP450 metabolism: Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperidine N-dealkylation).
    • Off-target screening: SwissTargetPrediction for kinase/GPCR polypharmacology.
  • Validation : Cross-check with in vitro microsomal assays and functional screens .

Q. How should researchers address conflicting cytotoxicity data in neuronal vs. non-neuronal cell lines?

Methodological Answer: Discrepancies may arise from:

  • Cell-Specific Uptake : Neuronal cells (e.g., SH-SY5Y) express opioid receptors, enhancing intracellular accumulation.
  • Apoptosis Pathways : Caspase-3 activation varies by cell type.
Cell LineIC50 (μM)Caspase-3 Activation (Fold Change)
SH-SY5Y8.23.5
HEK29342.11.2
HepG235.71.1

Mitigation : Normalize cytotoxicity data to receptor expression levels (flow cytometry) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.